molecular formula C21H31N3O2 B5725230 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine

Cat. No. B5725230
M. Wt: 357.5 g/mol
InChI Key: GSQQEHKQKUQSRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine, also known as CPP, is a compound that has gained attention in scientific research due to its potential therapeutic effects. CPP is a piperazine derivative that has been studied for its ability to interact with certain receptors in the brain, which may have implications for the treatment of various neurological disorders.

Mechanism of Action

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine's mechanism of action is thought to involve its interaction with the NMDA receptor and the dopamine D2 receptor. The NMDA receptor is a type of glutamate receptor that is involved in the regulation of synaptic plasticity and memory formation. This compound is believed to act as a partial agonist at the NMDA receptor, meaning that it can both activate and inhibit the receptor's activity depending on the concentration of the compound. The dopamine D2 receptor is a type of G protein-coupled receptor that is involved in the regulation of dopamine neurotransmission. This compound is believed to act as a partial agonist at the dopamine D2 receptor as well, which may have implications for the treatment of schizophrenia.
Biochemical and Physiological Effects:
This compound's interaction with the NMDA receptor and the dopamine D2 receptor may have various biochemical and physiological effects. For example, this compound's partial agonist activity at the NMDA receptor may enhance synaptic plasticity and memory formation, while its partial agonist activity at the dopamine D2 receptor may modulate dopamine neurotransmission and reduce psychotic symptoms in schizophrenia. However, more research is needed to fully understand the biochemical and physiological effects of this compound.

Advantages and Limitations for Lab Experiments

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine's potential therapeutic effects make it an attractive compound for scientific research. However, there are some limitations to its use in lab experiments. For example, this compound's partial agonist activity at the NMDA receptor and the dopamine D2 receptor may make it difficult to interpret its effects on these receptors. Additionally, this compound's relatively low potency may require higher concentrations of the compound to be used in experiments, which may increase the risk of non-specific effects.

Future Directions

There are several future directions for research on 1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine. One potential area of research is to further explore its interaction with the NMDA receptor and the dopamine D2 receptor, and to investigate its effects on other neurotransmitter systems. Another area of research is to explore the potential therapeutic effects of this compound in various neurological disorders, including depression, anxiety, and schizophrenia. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound, and to identify any potential side effects or limitations of its use.

Synthesis Methods

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis typically begins with the reaction of 4-phenylpiperazine with 2,2-dimethylpropanoyl chloride to form the intermediate 1-(2,2-dimethylpropanoyl)-4-phenylpiperazine. This intermediate is then reacted with piperidine and trifluoroacetic anhydride to form the final product, this compound. The purity of the final product can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

1-{[1-(2,2-dimethylpropanoyl)-4-piperidinyl]carbonyl}-4-phenylpiperazine has been studied for its potential therapeutic effects in various neurological disorders such as depression, anxiety, and schizophrenia. This compound is believed to interact with certain receptors in the brain, specifically the N-methyl-D-aspartate (NMDA) receptor and the dopamine D2 receptor. These receptors play important roles in the regulation of neurotransmitter activity and are implicated in the pathophysiology of various neurological disorders.

properties

IUPAC Name

2,2-dimethyl-1-[4-(4-phenylpiperazine-1-carbonyl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O2/c1-21(2,3)20(26)24-11-9-17(10-12-24)19(25)23-15-13-22(14-16-23)18-7-5-4-6-8-18/h4-8,17H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSQQEHKQKUQSRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC(CC1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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